molecular formula C20H28N2O5 B15258156 1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid

1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid

Cat. No.: B15258156
M. Wt: 376.4 g/mol
InChI Key: VQITYBUWJQXEON-BXXOZEPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid is a complex organic compound with the molecular formula C20H28N2O5 and a molecular weight of 376.45 g/mol . This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and introduction of the morpholine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced analytical techniques such as NMR, HPLC, and LC-MS is essential for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid
  • (2R,6S)-1-[(Benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid

Uniqueness

1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid is unique due to its specific structural features, such as the presence of the morpholine moiety and the benzyloxycarbonyl group. These features contribute to its distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C20H28N2O5/c1-14-9-21(10-15(2)27-14)18-8-17(19(23)24)11-22(12-18)20(25)26-13-16-6-4-3-5-7-16/h3-7,14-15,17-18H,8-13H2,1-2H3,(H,23,24)/t14-,15+,17?,18?

InChI Key

VQITYBUWJQXEON-BXXOZEPKSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC1CN(CC(O1)C)C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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